STING Binding Affinity vs c-di-GMP
2',3'-cGAMP demonstrates approximately 300-fold greater binding affinity for human STING than c-di-GMP, 3',2'-cGAMP, and 3',3'-cGAMP, and 75-fold greater affinity than 2',2'-cGAMP [1]. The Kd value for 2',3'-cGAMP is 3.79 nM, compared to 1.21 μM for c-di-GMP, 1.61 μM for 3',2'-cGAMP, 1.04 μM for 3',3'-cGAMP, and 287 nM for 2',2'-cGAMP . This differential is attributable to the unique 2',5' phosphodiester linkage of 2',3'-cGAMP, which engages STING's binding pocket with a conformation not accommodated by other CDNs [2].
| Evidence Dimension | Binding affinity (Kd) to human STING |
|---|---|
| Target Compound Data | 3.79 nM |
| Comparator Or Baseline | c-di-GMP: 1.21 μM; 3',2'-cGAMP: 1.61 μM; 3',3'-cGAMP: 1.04 μM; 2',2'-cGAMP: 287 nM |
| Quantified Difference | ~319-fold vs c-di-GMP; ~425-fold vs 3',2'-cGAMP; ~274-fold vs 3',3'-cGAMP; ~76-fold vs 2',2'-cGAMP |
| Conditions | Cell-free assay; recombinant human STING |
Why This Matters
Superior binding affinity translates to lower required concentrations for receptor occupancy, enabling more cost-effective and physiologically relevant experimental design.
- [1] Cenmed. STING AGONIST 2'3'-CGAMP (Calbiochem) Technical Datasheet. View Source
- [2] Zhang, X., et al. (2013). Cyclic GMP-AMP containing mixed phosphodiester linkages is an endogenous high-affinity ligand for STING. Molecular Cell, 51(2), 226-235. View Source
